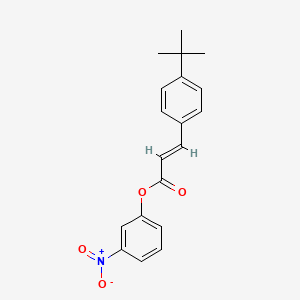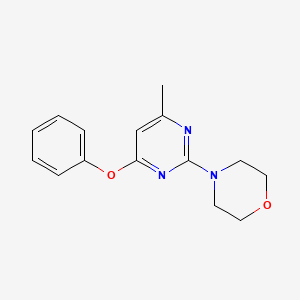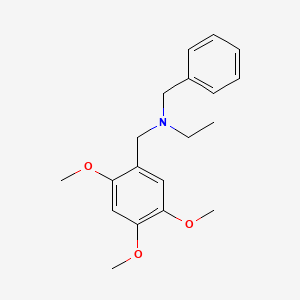
3-nitrophenyl 3-(4-tert-butylphenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitrophenyl 3-(4-tert-butylphenyl)acrylate is a chemical compound that belongs to the class of acrylates. It is a yellow crystalline powder that is commonly used in scientific research for its unique properties. This compound is synthesized through a specific method and has various applications in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 3-nitrophenyl 3-(4-tert-butylphenyl)acrylate involves the hydrolysis of the ester bond by enzymes such as lipases and esterases. The resulting product is 3-nitrophenol and 4-tert-butylcinnamic acid. This reaction can be monitored through various methods such as UV-Vis spectroscopy and HPLC.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitrophenyl 3-(4-tert-butylphenyl)acrylate are dependent on the specific enzyme that is being studied. For example, lipases are involved in the breakdown of lipids in the body and are commonly studied using this compound. Additionally, esterases are involved in the metabolism of various compounds in the body and are also studied using this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-nitrophenyl 3-(4-tert-butylphenyl)acrylate in lab experiments is its specificity for certain enzymes. This compound is also relatively easy to synthesize and purify. However, one limitation is that the hydrolysis reaction can be slow and may require longer reaction times.
Zukünftige Richtungen
There are numerous future directions for the use of 3-nitrophenyl 3-(4-tert-butylphenyl)acrylate in scientific research. One potential area of study is the development of biosensors for the detection of lipases and esterases in various biological samples. Additionally, this compound could be used in the development of new inhibitors for these enzymes. Further research could also be conducted to better understand the mechanism of action of this compound and its potential applications in other areas of biochemistry and physiology.
Synthesemethoden
The synthesis of 3-nitrophenyl 3-(4-tert-butylphenyl)acrylate involves the reaction between 3-nitrophenol and 4-tert-butylcinnamic acid. The reaction is catalyzed by a base such as potassium carbonate and is carried out in a solvent such as dimethylformamide. The resulting product is a yellow crystalline powder that is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-nitrophenyl 3-(4-tert-butylphenyl)acrylate is commonly used in scientific research for its unique properties. It is used as a substrate for various enzymes such as lipases and esterases. This compound is also used in the development of biosensors for the detection of these enzymes. Additionally, it is used in the synthesis of other compounds such as fluorescent probes and inhibitors.
Eigenschaften
IUPAC Name |
(3-nitrophenyl) (E)-3-(4-tert-butylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-19(2,3)15-10-7-14(8-11-15)9-12-18(21)24-17-6-4-5-16(13-17)20(22)23/h4-13H,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFUBFRSXBZRPI-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitrophenyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzyl-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5707393.png)
![N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline](/img/structure/B5707400.png)

![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5707409.png)

![ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5707424.png)

![4'-[(1,3-benzodioxol-5-ylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5707449.png)

![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5707457.png)
![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B5707459.png)
![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine](/img/structure/B5707469.png)